![molecular formula C72H61O4P B3224684 10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1236191-19-7](/img/structure/B3224684.png)
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Vue d'ensemble
Description
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a useful research compound. Its molecular formula is C72H61O4P and its molecular weight is 1021.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroluminescent Materials
Research on bis(10-phenylanthracen-9-yl) derivatives containing heterocyclic moieties like 9-ethylcarbazole and dibenzofuran has shown potential in electroluminescent applications. Such materials have been utilized in OLED devices, demonstrating efficient blue emission properties. The synthesis of these derivatives via Suzuki cross-coupling reactions and their application in multilayered devices highlight their relevance in developing advanced electroluminescent materials (Kim et al., 2015).
Self-Assembled Monolayers
The design and synthesis of functionalized triethoxysilanes bearing anthracene-based semiconducting molecules have led to the development of self-assembled monolayers (SAMs) on SiO2 substrates. These SAMs have been employed as interfacial layers in ultrathin film transistors (UTFTs), showing the potential of such organic compounds in enhancing electronic device performance through molecular engineering (Heo et al., 2012).
Organic Solar Cells
Anthracene derivatives containing triarylamine hole stabilizers have been synthesized and investigated for their photovoltaic characteristics in solution-processed small-molecule organic solar cells (SMOSCs). These materials exhibit intramolecular charge transfer properties, leading to improved photovoltaic performance due to enhanced electron-richness of the anthracene core. Such research underscores the utility of anthracene derivatives in the development of efficient organic solar cells (Choi et al., 2012).
Synthesis and Property Exploration
The synthesis of new propeller-shaped emitting compounds like TAnDAP and TAnPDAP, and their physical property exploration, including optical, electrochemical, and electroluminescent properties, signify the application of complex anthracene derivatives in OLEDs. These compounds have been used as emitting layers in devices, demonstrating the potential of such materials in enhancing the luminance efficiency and color purity of OLEDs (Kang et al., 2016).
Metal Ion Coordination
Research on metal coordination to monolayers of anthracene derivatives at the air-water interface and in Langmuir-Blodgett (LB) films has provided insights into the interactions between metal ions and organic molecules. Such studies are crucial for understanding the assembly and behavior of organic-inorganic hybrid materials, potentially leading to novel applications in sensors, catalysis, and nanotechnology (Yang et al., 2011).
Propriétés
IUPAC Name |
10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H61O4P/c1-41(2)59-37-51(65-53-27-15-9-21-45(53)33-46-22-10-16-28-54(46)65)38-60(42(3)4)67(59)63-35-49-25-13-19-31-57(49)69-70-58-32-20-14-26-50(58)36-64(72(70)76-77(73,74)75-71(63)69)68-61(43(5)6)39-52(40-62(68)44(7)8)66-55-29-17-11-23-47(55)34-48-24-12-18-30-56(48)66/h9-44H,1-8H3,(H,73,74) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYUHARRUOTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18)C(C)C)O)C(C)C)C1=C2C=CC=CC2=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H61O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



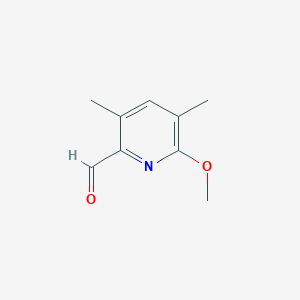


![tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate](/img/structure/B3224632.png)
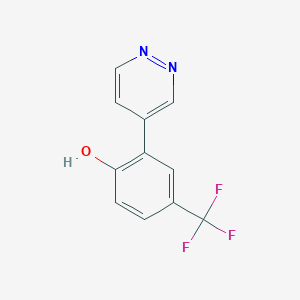


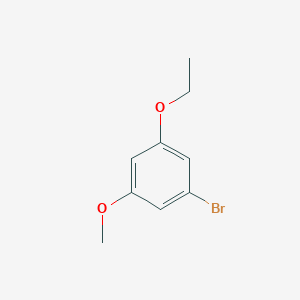
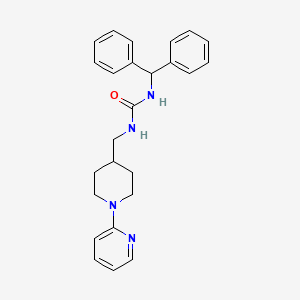

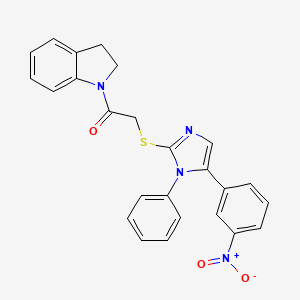
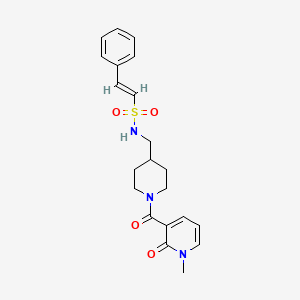
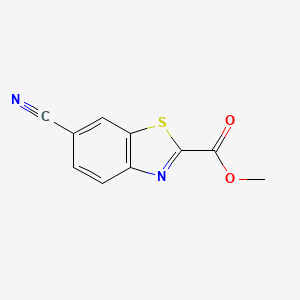
![4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3224690.png)